molecular formula C11H9F3N2 B116879 2-Methyl-8-(trifluoromethyl)quinolin-4-amine CAS No. 147147-73-7

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Cat. No.: B116879
CAS No.: 147147-73-7
M. Wt: 226.2 g/mol
InChI Key: WNPVMBJLPPHGEJ-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a quinoline derivative characterized by the presence of a methyl group at the 2-position, a trifluoromethyl group at the 8-position, and an amine group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted reagents. For instance, the reaction of 2-methyl-8-(trifluoromethyl)aniline with suitable cyclizing agents under controlled conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-8-(trifluoromethyl)quinolin-4-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVMBJLPPHGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588911
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147147-73-7
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147147-73-7
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